Teucrin A

Catalog No.
S560560
CAS No.
12798-51-5
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teucrin A

CAS Number

12798-51-5

Product Name

Teucrin A

IUPAC Name

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1

InChI Key

AONLJCCUYGGOSW-PJERILTQSA-N

SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O

Synonyms

teucrin A

Canonical SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O

Background and Source:

Teucrin A is a naturally occurring diterpenoid compound found in various plant species, most notably in Teucrium chamaedrys, commonly known as germander. While germander has a history of traditional medicinal use, its application is limited due to the presence of Teucrin A, which exhibits potential liver toxicity [].

Research Focus on Teucrin A:

Despite its limitations in medicinal use, Teucrin A remains a subject of scientific research due to its diverse biological activities, including:

  • Antioxidant properties: Studies suggest Teucrin A possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress.
  • Antimicrobial activity: Research indicates Teucrin A may exhibit antimicrobial activity against certain bacterial and fungal strains.
  • Neuroprotective potential: Studies have explored the potential neuroprotective effects of Teucrin A, suggesting its possible role in neurodegenerative diseases.

Research Applications:

Current research on Teucrin A primarily focuses on:

  • Understanding its mechanism of action: Researchers are investigating the underlying mechanisms by which Teucrin A exerts its various biological effects. This knowledge is crucial for potential future applications.
  • Developing safer derivatives: Research efforts aim to develop safer derivatives of Teucrin A that retain its beneficial properties while minimizing the risk of liver toxicity.
  • Exploring potential therapeutic applications: Based on its diverse biological activities, research is ongoing to explore the potential therapeutic applications of Teucrin A or its derivatives in various health conditions.

Teucrin A is a furan-containing diterpenoid primarily derived from the herb Teucrium chamaedrys, commonly known as germander. This compound is notable for its complex structure, characterized by a molecular formula of C19H20O6 and a molecular weight of 344 g/mol. Teucrin A is recognized for its significant biological activity, particularly its hepatotoxic effects, which have been documented in both rodent models and human cases. The compound's structure has been extensively studied, with its stereochemistry described in detail by various researchers over the years .

  • The mechanism of action of Teucrin A is not fully understood.
  • However, research suggests it may interact with hmEH, an enzyme involved in the detoxification process. This interaction might lead to the formation of a reactive metabolite that could contribute to liver damage.
  • Teucrin A has been linked to cases of hepatotoxicity (liver damage) in humans who consumed germander-containing herbal teas [].
  • The European Food Safety Authority (EFSA) has concluded that Teucrin A is unsafe for use as a flavoring agent due to potential genotoxicity (ability to damage DNA) and hepatotoxicity concerns.
That contribute to its biological effects. It is metabolically activated by cytochrome P450 enzymes, particularly CYP3A, leading to the formation of reactive metabolites that can deplete intracellular glutathione levels and damage cellular proteins . Notably, the compound reacts with nucleophiles such as N-acetylcysteine and N-acetyllysine, forming adducts that can be characterized by various analytical techniques . The presence of the furan ring in its structure plays a crucial role in these reactions, as it facilitates electrophilic attack by reactive species.

Teucrin A exhibits a range of biological activities, with its most significant being hepatotoxicity. Studies have shown that oral administration of Teucrin A or extracts from germander leads to liver damage characterized by necrosis and apoptosis in hepatocytes . The mechanism involves depletion of glutathione and increased oxidative stress within liver cells. Additionally, Teucrin A has been implicated in other biological processes, including potential immunologic mechanisms that may contribute to its toxicity .

The synthesis of Teucrin A can be approached through various methods, including natural extraction from Teucrium chamaedrys or synthetic organic chemistry techniques. Natural extraction typically involves using solvents like ethanol or methanol to isolate the compound from the plant material. On the synthetic side, researchers have explored total synthesis routes that involve multiple steps of functional group transformations and rearrangements to construct the furan-containing structure characteristic of Teucrin A .

Teucrin A has primarily been studied for its pharmacological implications, particularly concerning its hepatotoxic potential. While it is not used therapeutically due to its toxicity, understanding its mechanisms has implications for drug development and safety assessments involving similar compounds. Additionally, research into Teucrin A may provide insights into liver disease mechanisms and potential protective strategies against hepatotoxic agents.

Interaction studies of Teucrin A focus on its metabolic pathways and the resultant effects on cellular components. Key findings indicate that Teucrin A interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to proteins and deplete antioxidant defenses within cells . These interactions underscore the importance of understanding individual variability in metabolism when considering exposure to compounds like Teucrin A.

Teucrin A shares structural similarities with several other furan-containing diterpenoids and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
TeuflinDiterpenoidModerate hepatotoxicityLess toxic than Teucrin A
ChamaedroxideDiterpenoidAntioxidant propertiesExhibits lower hepatotoxicity
TeucroxideDiterpenoidPotential anti-inflammatory effectsLacks furan ring
DihydroteuginDiterpenoidLimited studies on toxicityReduced activity compared to Teucrin A
Tetrahydroteucrin ADiterpenoidNon-hepatotoxicChemical reduction removes furan ring

Teucrin A's unique hepatotoxic profile sets it apart from these similar compounds, making it a subject of particular interest in toxicology and pharmacology research .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Teucrin A

Dates

Modify: 2023-08-15

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